molecular formula C8H8BrF3N2O2 B2798837 methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate CAS No. 1855947-60-2

methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2798837
CAS No.: 1855947-60-2
M. Wt: 301.063
InChI Key: OGIXSVKFQSBSAZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound features a bromine atom at the 4-position and a trifluoropropyl group at the 1-position, making it a unique and versatile molecule in various chemical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-1H-pyrazole-5-carboxylate and 3,3,3-trifluoropropyl bromide.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction mixture is heated under reflux to facilitate the substitution reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

  • Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to introduce various aryl groups to the pyrazole core.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and heat.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: Various nucleophiles (e.g., sodium azide, sodium iodide) and polar aprotic solvents.

  • Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like K2CO3.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrazoles.

  • Coupling Products: Biaryl compounds or heteroaryl compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is used to study enzyme inhibition and receptor binding. Its trifluoropropyl group can enhance binding affinity and selectivity towards biological targets.

Medicine: The compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. Its ability to undergo various chemical reactions makes it suitable for creating compounds with specific biological activities.

Mechanism of Action

The mechanism by which methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoropropyl group enhances binding affinity and selectivity, making the compound more effective.

Molecular Targets and Pathways Involved:

  • Enzymes: Various enzymes involved in disease pathways, such as kinases, proteases, and phosphatases.

  • Receptors: G-protein-coupled receptors (GPCRs) and nuclear receptors.

  • Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a methyl group at the 5-position instead of a carboxylate group.

  • 1-Bromo-4-(3,3,3-trifluoropropyl)benzene: Contains a benzene ring instead of a pyrazole ring.

  • 3-Bromo-1,1,1-trifluoropropane: A simpler compound with a trifluoropropyl group but lacking the pyrazole core.

Uniqueness:

  • Pyrazole Core: The presence of the pyrazole ring provides unique chemical reactivity and biological activity compared to benzene-based compounds.

  • Trifluoropropyl Group: The trifluoropropyl group enhances binding affinity and selectivity, making it more effective in biological applications.

  • Bromine Atom: The bromine atom allows for further functionalization through substitution reactions, increasing the compound's versatility.

Properties

IUPAC Name

methyl 4-bromo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-16-7(15)6-5(9)4-13-14(6)3-2-8(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIXSVKFQSBSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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